

# L-Methionyl-L-asparagine: A Comprehensive Physicochemical Profile

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *H-Met-asn-OH*

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## Introduction

L-Methionyl-L-asparagine is a dipeptide composed of the essential amino acid L-methionine and the non-essential amino acid L-asparagine. As the building blocks of proteins, peptides play a crucial role in numerous biological processes.<sup>[1][2][3][4][5]</sup> The unique combination of the sulfur-containing, hydrophobic side chain of methionine and the polar, amide-containing side chain of asparagine imparts specific physicochemical characteristics to this dipeptide, influencing its structure, stability, and potential biological activity. This technical guide provides an in-depth overview of the core physicochemical properties of L-Methionyl-L-asparagine, offering valuable data and experimental methodologies for researchers in drug discovery and development.

## Chemical Identity and Computed Properties

L-Methionyl-L-asparagine, with the molecular formula  $C_9H_{17}N_3O_4S$ , is formed through a peptide bond between the carboxyl group of L-methionine and the amino group of L-asparagine. While extensive experimental data on the dipeptide is limited, computational models provide valuable insights into its properties.

Property	Value	Source
Molecular Formula	C9H17N3O4S	PubChem
Molecular Weight	263.32 g/mol	PubChem
Exact Mass	263.09397721 Da	PubChem
Topological Polar Surface Area	161 Å <sup>2</sup>	PubChem
XLogP3-AA	-3.5	PubChem
Hydrogen Bond Donor Count	4	PubChem
Hydrogen Bond Acceptor Count	5	PubChem
Rotatable Bond Count	7	PubChem

## Physicochemical Properties of Constituent Amino Acids

In the absence of specific experimental data for L-Methionyl-L-asparagine, the properties of its constituent amino acids, L-methionine and L-asparagine, can provide a foundational understanding.

### L-Methionine

L-methionine is an essential amino acid crucial for protein synthesis, metabolism, and detoxification.

Property	Value	Source
Melting Point	281 °C (decomposes)	PubChem
Solubility in Water	5.55 g/100 mL at 25 °C	PubChem
pKa (α-carboxyl)	2.28	PubChem
pKa (α-amino)	9.21	PubChem

## L-Asparagine

L-asparagine is a non-essential amino acid involved in the metabolic control of cell functions in nerve and brain tissue.

Property	Value	Source
Melting Point	234-235 °C	PubChem
Solubility in Water	2.94 g/100 mL at 25 °C	PubChem
pKa ( $\alpha$ -carboxyl)	2.02	Sigma-Aldrich
pKa ( $\alpha$ -amino)	8.80	Sigma-Aldrich

## Experimental Protocols for Physicochemical Characterization

To facilitate further research, this section details the methodologies for determining the key physicochemical properties of dipeptides like L-Methionyl-L-asparagine.

### Synthesis and Purification

A general workflow for the synthesis and purification of a dipeptide is crucial for obtaining a sample of sufficient purity for characterization.

A general workflow for the synthesis and purification of a dipeptide.

A common method for dipeptide synthesis involves solid-phase peptide synthesis (SPPS) or solution-phase synthesis, followed by purification using techniques like reverse-phase high-performance liquid chromatography (RP-HPLC).

### Melting Point Determination

The melting point of a solid crystalline substance is a key indicator of its purity.

Methodology:

- **Sample Preparation:** A small amount of the purified, lyophilized dipeptide is placed in a capillary tube.
- **Instrumentation:** A calibrated melting point apparatus is used.
- **Procedure:** The sample is heated at a controlled rate, and the temperature range over which the solid melts to a liquid is recorded.

## Solubility Assessment

Determining the solubility of a dipeptide in various solvents is essential for formulation and in vitro studies.

Methodology:

- **Solvent Selection:** A range of relevant solvents (e.g., water, phosphate-buffered saline, ethanol) should be tested.
- **Equilibrium Method:** An excess amount of the dipeptide is added to a known volume of the solvent. The mixture is agitated at a constant temperature until equilibrium is reached.
- **Quantification:** The solution is filtered, and the concentration of the dissolved dipeptide is determined using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

## pKa Determination

The acid dissociation constants (pKa) of the ionizable groups ( $\alpha$ -amino,  $\alpha$ -carboxyl, and any ionizable side chains) are critical for understanding the dipeptide's charge state at different pH values.

Methodology (Capillary Electrophoresis):

- **Instrumentation:** A capillary electrophoresis (CE) system equipped with a UV detector.
- **Procedure:** The effective electrophoretic mobility of the dipeptide is measured over a range of pH values.

- **Data Analysis:** The pKa values are determined by fitting the mobility versus pH data to a sigmoidal curve.

Methodology (NMR Spectroscopy):

- **Instrumentation:** A high-field Nuclear Magnetic Resonance (NMR) spectrometer.
- **Procedure:**  $^1\text{H}$  NMR spectra of the dipeptide are acquired at various pH values.
- **Data Analysis:** The chemical shifts of protons adjacent to the ionizable groups are plotted against pH, and the pKa is determined from the inflection point of the resulting titration curve.

## Stability Analysis

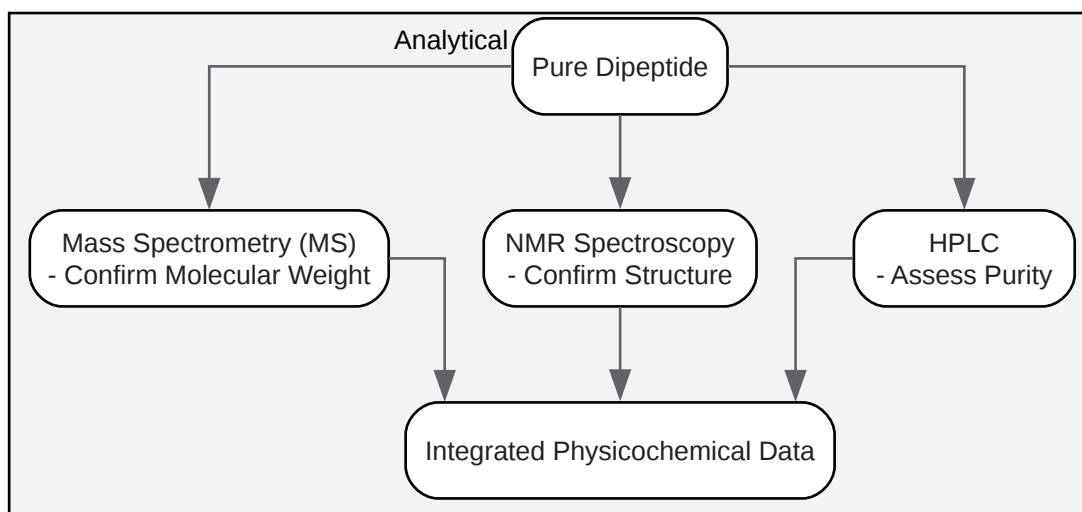
The stability of a dipeptide is crucial for its shelf-life and in vivo efficacy. Degradation can occur through mechanisms such as hydrolysis of the peptide bond and deamidation of the asparagine residue.

Methodology (In Vitro Stability in Serum/Plasma):

- **Sample Preparation:** The dipeptide is incubated in human serum or plasma at  $37^\circ\text{C}$ .
- **Time Points:** Aliquots are taken at various time points (e.g., 0, 1, 4, 8, 24 hours).
- **Sample Processing:** Proteins are precipitated from the aliquots, typically using an organic solvent like acetonitrile.
- **Quantification:** The concentration of the remaining intact dipeptide in the supernatant is quantified by RP-HPLC or LC-MS/MS. The degradation rate and half-life can then be calculated.

## Analytical Characterization Workflow

A systematic approach is necessary for the comprehensive analytical characterization of a newly synthesized dipeptide.



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A workflow for the analytical characterization of a dipeptide.

## Potential Biological Significance

While specific signaling pathways involving L-Methionyl-L-asparagine are not well-documented, the biological roles of its constituent amino acids suggest potential areas of interest. Methionine is a precursor for S-adenosylmethionine (SAM), a universal methyl donor involved in numerous cellular processes. Asparagine is crucial for the synthesis of glycoproteins and can influence cell proliferation. Short peptides can act as signaling molecules and neuromodulators. Therefore, L-Methionyl-L-asparagine could potentially play a role in metabolic regulation or cellular signaling, warranting further investigation.

## Conclusion

This technical guide provides a comprehensive overview of the physicochemical properties of L-Methionyl-L-asparagine, drawing upon computed data and the known properties of its constituent amino acids. The detailed experimental protocols offer a roadmap for researchers to determine the specific physicochemical parameters of this dipeptide. A thorough understanding of these properties is fundamental for advancing research into the potential therapeutic applications of L-Methionyl-L-asparagine and other short peptides in drug development.

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- To cite this document: BenchChem. [L-Methionyl-L-asparagine: A Comprehensive Physicochemical Profile]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12337783#physicochemical-properties-of-l-methionyl-l-asparagine]

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